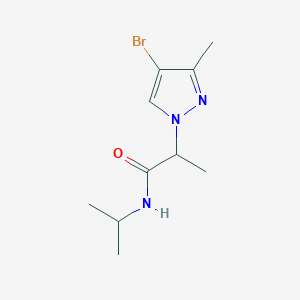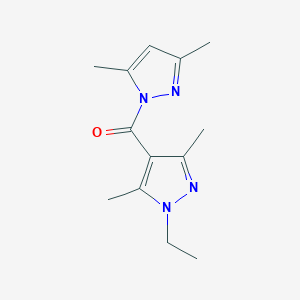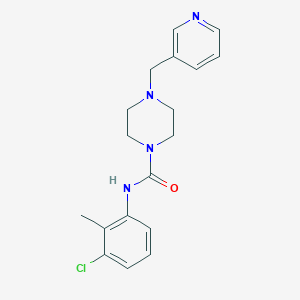![molecular formula C22H18F2N2O5S B14930878 ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14930878.png)
ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group, a furan ring, and a thiazolopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the difluoromethoxyphenyl group and the furan ring. Key reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are often carried out under inert atmosphere to prevent oxidation and degradation of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
類似化合物との比較
ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives. Similar compounds include:
- ETHYL 5-[4-(METHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
The uniqueness of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group, for instance, can enhance its metabolic stability and binding affinity to biological targets.
特性
分子式 |
C22H18F2N2O5S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H18F2N2O5S/c1-3-30-20(28)17-12(2)25-22-26(19(27)16(32-22)10-13-8-9-29-11-13)18(17)14-4-6-15(7-5-14)31-21(23)24/h4-11,18,21H,3H2,1-2H3/b16-10+ |
InChIキー |
IQEZCWVWSYNBFE-MHWRWJLKSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(F)F)C(=O)/C(=C\C4=COC=C4)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(F)F)C(=O)C(=CC4=COC=C4)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(Z)-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B14930798.png)
![Methyl 3-({[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B14930805.png)
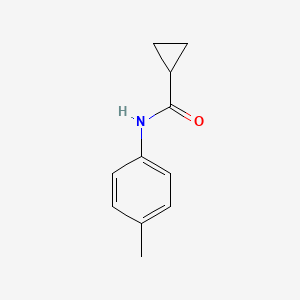
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B14930814.png)
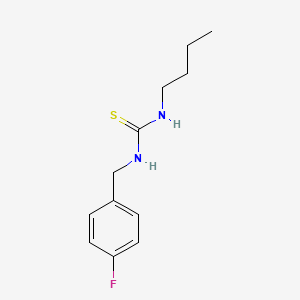
![2-[(4-nitrophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14930849.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B14930853.png)
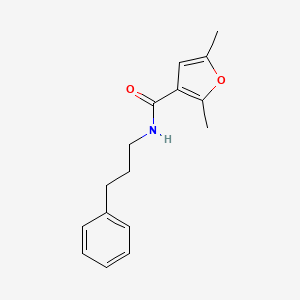
![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B14930876.png)

![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B14930884.png)
